cis-1,3-DICHLOROPROPENE

描述

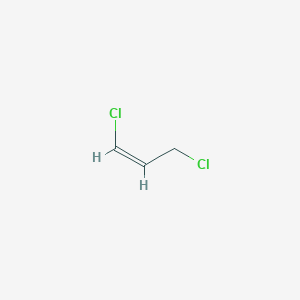

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-1,3-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORRWUZONOOLO-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | CIS-1,3-DICHLORO-1-PROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032305 | |

| Record name | (Z)-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992), Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH] | |

| Record name | CIS-1,3-DICHLORO-1-PROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219.7 °F at 760 mmHg (NTP, 1992), 104.3 °C | |

| Record name | CIS-1,3-DICHLORO-1-PROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CIS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, and chloroform, Miscible with hydrocarbons, halogenated solvents, esters, and ketones, In water, 2,700 mg/l @ 25 °C. | |

| Record name | CIS-1,3-DICHLORO-1-PROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CIS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.217 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C | |

| Record name | CIS-1,3-DICHLORO-1-PROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CIS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.4 AT 37.8 °C (AIR= 1) | |

| Record name | CIS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

43 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 26.3 mm Hg @ 20 °C | |

| Record name | CIS-1,3-DICHLORO-1-PROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CIS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

1,2-Dichloropropane (isomers not specified) may be present in small quantities (<0.1%) /Telone C-17/ | |

| Record name | CIS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

10061-01-5, 542-75-6 | |

| Record name | CIS-1,3-DICHLORO-1-PROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,3-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,3-Dichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telone II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1,3-dichloro-, (Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1,3-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROPROPENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411B9UAH6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of cis-1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of cis-1,3-dichloropropene, a significant compound in various industrial and agricultural applications. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by visualizations of its synthesis and metabolic pathways.

Chemical Identity

| Identifier | Value |

| Chemical Name | (Z)-1,3-dichloroprop-1-ene |

| Synonyms | cis-1,3-Dichloropropylene, (Z)-1,3-Dichloropropene |

| CAS Number | 10061-01-5[1] |

| Molecular Formula | C₃H₄Cl₂[1][2] |

| Molecular Weight | 110.97 g/mol [3][4] |

| InChI | 1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-[5] |

| InChI Key | UOORRWUZONOOLO-UPHRSURJSA-N[5] |

| SMILES | ClC\C=C/Cl[5] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value |

| Physical State | Colorless to amber liquid[6] |

| Odor | Chloroform-like, sweetish odor[6] |

| Boiling Point | 104 °C[3][7] |

| Melting Point | -84 °C[1] |

| Density | 1.225 g/mL at 25 °C[5] |

| Solubility in Water | 2,180 mg/L at 25 °C[3][8] |

| Vapor Pressure | 34.3 mm Hg at 25 °C[3] |

| Vapor Density | 3.8 (Air = 1)[1] |

| Flash Point | 23.9 °C (closed cup)[9] |

| Refractive Index | 1.4675 at 20 °C[5] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.82[3] |

| Henry's Law Constant | 2.7 x 10⁻³ atm·m³/mol at 20 °C[6] |

Synthesis of 1,3-Dichloropropene (B49464)

1,3-Dichloropropene is primarily synthesized through the high-temperature chlorination of propene. This process yields a mixture of cis- and trans-isomers.[1]

Environmental Fate and Degradation

This compound is subject to degradation in the environment through biotic and abiotic pathways. A significant degradation pathway involves hydrolysis and subsequent microbial metabolism.

The initial step is the hydrolysis of this compound to cis-3-chloroallyl alcohol. This is followed by oxidation to cis-3-chloroacrylic acid, which is then dehalogenated.[10][11]

Metabolism in Mammalian Systems

In mammals, this compound is primarily metabolized through conjugation with glutathione.[12] This conjugate then enters the mercapturic acid pathway, leading to the formation of N-acetyl-S-[(cis)-3-chloroprop-2-enyl]cysteine, which is excreted in the urine.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are extensive and can be found in standard analytical chemistry literature. Key methodologies include:

-

Gas Chromatography (GC): Used for determining the purity of this compound and for its analysis in environmental samples. EPA Methods 502.2 and 524.2 are suitable for its detection in water.[2]

-

Boiling Point Determination: Standard methods such as ASTM D1078 are employed.

-

Density Measurement: Typically determined using a pycnometer or a digital density meter.

-

Solubility Studies: Shake-flask method followed by quantification using GC.

-

Vapor Pressure Measurement: Can be determined using a static or dynamic method, or by gas saturation.

Safety and Toxicology

This compound is considered a toxic and flammable substance.[1] It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][13] Acute exposure can cause irritation to the mucous membranes, chest pain, and breathing difficulties.[8] The oral LD50 in rats for the cis-isomer has been reported as 121 mg/kg.[14] Chronic exposure in animal studies has been linked to tumors in the forestomach, urinary bladder, and lungs.[15] Proper handling procedures, including the use of personal protective equipment, are essential when working with this compound.

References

- 1. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. cdn.who.int [cdn.who.int]

- 3. epa.gov [epa.gov]

- 4. 1,3-DICHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound 97 10061-01-5 [sigmaaldrich.com]

- 6. (Z)-1,3-Dichloropropene | C3H4Cl2 | CID 5280970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]

- 8. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97 10061-01-5 [sigmaaldrich.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. cdn.who.int [cdn.who.int]

- 14. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide to the Synthesis of cis-1,3-Dichloropropene from Allyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of cis-1,3-dichloropropene from allyl chloride. The synthesis is a multi-step process involving chlorination, dehydrochlorination, isomerization, and purification. This guide details the experimental protocols for each stage, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to support research and development in the chemical and pharmaceutical sciences.

Synthetic Pathway Overview

The conversion of allyl chloride to this compound is not a direct transformation but proceeds through a sequence of three primary reactions followed by a purification step. The overall process is outlined below:

-

Chlorination of Allyl Chloride: Allyl chloride undergoes an addition reaction with chlorine to form the intermediate 1,2,3-trichloropropane (B165214).[1]

-

Dehydrochlorination of 1,2,3-Trichloropropane: The 1,2,3-trichloropropane intermediate is then dehydrochlorinated, typically using a strong base, to yield a mixture of cis- and trans-1,3-dichloropropene.

-

Isomerization of trans-1,3-Dichloropropene: To maximize the yield of the desired cis-isomer, the mixture of isomers is subjected to an isomerization process, which converts the trans-isomer to the cis-form.

-

Purification: Finally, the this compound is isolated and purified from the reaction mixture, primarily through fractional distillation.

Caption: Overall synthetic pathway from allyl chloride to this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the synthesis.

Step 1: Chlorination of Allyl Chloride to 1,2,3-Trichloropropane

The initial step involves the addition of chlorine across the double bond of allyl chloride to yield 1,2,3-trichloropropane.[1] Several methods have been reported, including liquid-phase chlorination and reaction with sulfuryl chloride. A continuous flow method offers rapid reaction times.

Experimental Protocol: Continuous Flow Chlorination

A continuous flow synthesis can be performed using a microchannel reactor.[2]

-

Reactants: 3-chloropropene (allyl chloride) and liquid chlorine.

-

Reactor: Microchannel reactor.

-

Procedure:

-

Pump 3-chloropropene and liquid chlorine into the microchannel reactor using a plunger pump.

-

Maintain the reaction temperature at -20 °C.

-

The molar ratio of 3-chloropropene to liquid chlorine should be maintained between 1:1.0 and 1:1.5.

-

Set the flow rate of 3-chloropropene to 2.5-2.7 mL/min and liquid chlorine to 1.6-1.9 mL/min.

-

The residence time for the reaction is approximately 30 seconds.

-

-

Work-up: The output from the reactor is a crude mixture containing 1,2,3-trichloropropane.

| Parameter | Value | Reference |

| Reactants | Allyl chloride, Liquid Chlorine | [2] |

| Solvent | None (neat) | [2] |

| Catalyst | None | [2] |

| Temperature | -20 °C | [2] |

| Pressure | Sufficient to maintain liquid phase | |

| Reaction Time | 30 seconds (residence time) | [2] |

| Yield | High conversion expected |

Step 2: Dehydrochlorination of 1,2,3-Trichloropropane

The dehydrochlorination of 1,2,3-trichloropropane is a critical step that produces a mixture of cis- and trans-1,3-dichloropropene. This elimination reaction is typically carried out using a strong base.

Experimental Protocol: Base-Mediated Dehydrochlorination

-

Reactants: 1,2,3-trichloropropane, Sodium Hydroxide (B78521) (NaOH).

-

Solvent: Ethanol (B145695) can be used as a solvent.

-

Procedure:

-

Dissolve 1,2,3-trichloropropane in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Gradually add a solution of sodium hydroxide in ethanol to the reaction mixture while stirring.

-

Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.

-

After cooling, the reaction mixture is neutralized and the organic layer is separated.

-

-

Work-up: The organic layer is washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting product is a mixture of cis- and trans-1,3-dichloropropene.

| Parameter | Value |

| Reactant | 1,2,3-Trichloropropane |

| Reagent | Sodium Hydroxide |

| Solvent | Ethanol |

| Temperature | Reflux |

| Product Ratio | Mixture of cis- and trans-isomers |

Step 3: Isomerization of trans- to this compound

To increase the proportion of the desired cis-isomer, the mixture obtained from the dehydrochlorination step is subjected to an isomerization process. This can be achieved through a free-radical mechanism catalyzed by iodine and UV light.[3]

Experimental Protocol: Photocatalyzed Isomerization

-

Reactants: Mixture of cis- and trans-1,3-dichloropropene.

-

Catalyst: Elemental Iodine (I₂).

-

Procedure:

-

Place the mixture of dichloropropene isomers in a quartz reaction vessel.

-

Add a catalytic amount of iodine.

-

Irradiate the mixture with a UV lamp while stirring.

-

Monitor the progress of the isomerization by gas chromatography (GC) until the desired equilibrium is reached.

-

-

Work-up: The catalyst can be removed by washing with a sodium thiosulfate (B1220275) solution.

| Parameter | Value | Reference |

| Reactant | trans-1,3-Dichloropropene | [3] |

| Catalyst | Iodine (catalytic amount) | [3] |

| Energy Source | UV light | [3] |

| Temperature | Ambient | |

| Result | Equilibrium mixture of cis- and trans-isomers | [3] |

Step 4: Purification of this compound

The final step is the purification of this compound from the isomer mixture. This is effectively achieved by fractional distillation, taking advantage of the difference in boiling points between the cis and trans isomers.

Experimental Protocol: Fractional Distillation

-

Apparatus: A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a heat source with precise temperature control.

-

Procedure:

-

Charge the isomer mixture into the distillation flask.

-

Heat the flask gently to initiate boiling.

-

Carefully control the heating to maintain a slow and steady distillation rate.

-

Monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills at or near the boiling point of this compound (104 °C). The trans-isomer will distill at a higher temperature (112 °C).

-

-

Purity Analysis: The purity of the collected fractions should be assessed by gas chromatography.

| Property | This compound | trans-1,3-Dichloropropene | Reference |

| Boiling Point | 104 °C | 112 °C | [4] |

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental stages.

Caption: Workflow for the chlorination of allyl chloride.

Caption: Workflow for dehydrochlorination and isomerization.

Caption: Workflow for the purification of this compound.

Conclusion

The synthesis of this compound from allyl chloride is a well-defined, multi-step process that requires careful control of reaction conditions at each stage to maximize the yield and purity of the final product. The key transformations involve the chlorination of the starting material to 1,2,3-trichloropropane, followed by a base-mediated dehydrochlorination to form a mixture of cis and trans isomers. Subsequent UV-catalyzed isomerization enriches the desired cis-isomer, which is then isolated via fractional distillation. The detailed protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this compound for research and development purposes.

References

The Environmental Fate of cis-1,3-Dichloropropene in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,3-dichloropropene is a chlorinated hydrocarbon used as a soil fumigant to control nematodes in agriculture.[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the degradation, transformation, and transport processes of this compound in the soil environment. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

The environmental persistence and mobility of this compound are determined by its degradation rate and its interaction with soil particles. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Soil

| Soil Type | Temperature (°C) | Half-life (days) | Reference |

| Sandy Loam | 15-20 | 24 | [2] |

| Sandy Loam | 20 | 3-4 weeks | [3] |

| Medium Loam | Not Specified | 3-4 weeks | [2] |

| Catlin Silt Loam | Not Specified | 12 | [3] |

| Fuquay Loamy Sand | Not Specified | 54 | [3] |

| Aerobic Soils (13 types) | 20 | 6-17 | [2] |

| Moist Soils | 2 | 100 | [4][5] |

| Moist Soils | 20 | 13.5 | [4][5] |

| Moist Soils | 29 | 2 | [4][5] |

| Soil with Pseudomonas spp. | Not Specified | 1-3 | [4][5] |

Table 2: Soil Sorption and Mobility of this compound

| Soil Type | Parameter | Value | Reference |

| Salinas Clay Loam | Kf (adsorption) | 0.47 | [6] |

| Salinas Clay Loam | Kf (desorption) | 0.54 | [6] |

| Salinas Clay Loam | Kd | 0.46 - 0.56 | [6] |

| Arlington Sandy Loam | Kd | 0.46 - 0.56 | [6] |

| Two California Agricultural Soils | Koc | 58 - 70 | [6] |

| General | log Koc | 1.4 - 1.7 | [7] |

Degradation and Transformation

The dissipation of this compound from soil is governed by both abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for this compound in moist soil is hydrolysis.[4][8] This reaction involves the conversion of this compound to cis-3-chloroallyl alcohol.[3][9] The rate of hydrolysis is influenced by temperature, with higher temperatures leading to a shorter half-life.[4][5]

Biotic Degradation

Microbial Degradation: Soil microorganisms, particularly bacteria, play a significant role in the degradation of this compound.[4][5] Several bacterial strains, including Pseudomonas cichorii and species of Rhodococcus, have been identified as capable of utilizing 1,3-dichloropropene (B49464) as a carbon and energy source.[9][10] The microbial degradation pathway typically follows the initial hydrolysis step. The resulting cis-3-chloroallyl alcohol is then oxidized to cis-3-chloroacrylic acid.[3][9] Subsequent dehalogenation of cis-3-chloroacrylic acid can lead to the formation of malonic acid semialdehyde, which can then be further metabolized.[11] Soils with a history of 1,3-dichloropropene application often exhibit enhanced biodegradation rates due to the adaptation of the microbial community.[12]

Transport in Soil

Volatilization: this compound is a volatile organic compound, and volatilization from the soil surface is a significant dissipation pathway.[3][13]

Leaching: Due to its relatively low sorption to soil organic matter, this compound is considered to have high mobility in soil and has the potential to leach into groundwater.[3][6] Its mobility is influenced by soil type, organic matter content, and moisture.[6]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to assess the environmental fate of this compound in soil.

Soil Microcosm Degradation Study

This protocol is designed to evaluate the degradation rate and identify transformation products of this compound in a controlled laboratory setting.

1. Soil Collection and Preparation:

-

Collect soil from the desired location and depth.

-

Sieve the soil (e.g., through a 2-mm sieve) to remove large debris and homogenize.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

2. Microcosm Setup:

-

Distribute a known weight of the prepared soil (e.g., 50-100 g) into individual glass microcosms (e.g., serum bottles).

-

Adjust the soil moisture to a specific level (e.g., 50-70% of water holding capacity).

-

Spike the soil with a known concentration of this compound, typically dissolved in a minimal amount of a suitable solvent.

-

Seal the microcosms with appropriate caps (B75204) (e.g., Teflon-lined septa) to prevent volatilization losses.

-

Prepare sterile control microcosms (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.

-

Incubate the microcosms in the dark at a constant temperature.

3. Sampling and Analysis:

-

At predetermined time intervals, sacrifice a set of replicate microcosms for analysis.

-

Extract this compound and its potential metabolites from the soil using an appropriate solvent (e.g., ethyl acetate, methanol).[14]

-

Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[15][16][17] A purge and trap system can be employed for volatile analytes.[15]

4. Data Analysis:

-

Plot the concentration of this compound over time.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life of the compound in the soil.

-

Identify and quantify the formation and decline of transformation products.

Batch Equilibrated Sorption Study

This protocol is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

1. Soil and Solution Preparation:

-

Use the same characterized soil as in the degradation study.

-

Prepare a series of aqueous solutions of this compound of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).

2. Equilibration:

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of the this compound solution to each tube.

-

Include soil-free controls to account for any sorption to the container walls.

-

Shake the tubes for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

3. Phase Separation and Analysis:

-

Centrifuge the tubes at high speed to separate the soil and aqueous phases.

-

Carefully remove an aliquot of the supernatant (aqueous phase).

-

Extract and analyze the concentration of this compound in the aqueous phase using GC-MS.

4. Data Analysis:

-

Calculate the amount of this compound sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.

-

Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of the chemical in the soil to the concentration in the water at equilibrium.

-

Normalize Kd to the organic carbon content of the soil to obtain Koc.

Mandatory Visualizations

Microbial Degradation Pathway of this compound

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for a Soil Microcosm Study

Caption: General workflow for conducting a soil microcosm degradation study.

References

- 1. researchgate.net [researchgate.net]

- 2. (E)-1,3-Dichloropropene | C3H4Cl2 | CID 24726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Sorption of the fumigant 1,3-dichloropropene on soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Degradation of 1,3-dichloropropene by pseudomonas cichorii 170 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. epa.gov [epa.gov]

- 16. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publ.iss.it [publ.iss.it]

An In-depth Technical Guide to the Degradation Pathways and Metabolites of cis-1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of cis-1,3-dichloropropene, a significant environmental compound. The information presented herein is intended to support research and development efforts by providing detailed insights into its environmental fate and metabolic transformation.

Introduction

This compound is a chlorinated hydrocarbon primarily used as a soil fumigant to control nematodes in agriculture.[1][2] Its application leads to its release into the environment, where it undergoes various degradation processes.[2] Understanding these degradation pathways—both abiotic and biotic—is crucial for assessing its environmental impact and persistence. This document outlines the primary degradation routes and identifies the major and minor metabolites formed during its transformation.

Abiotic Degradation Pathways

Abiotic degradation of this compound in the environment is primarily driven by hydrolysis and atmospheric photooxidation.

2.1. Hydrolysis

Hydrolysis is a major degradation pathway for this compound in water and soil.[3] The initial and primary product of hydrolysis is cis-3-chloroallyl alcohol.[4][5] This reaction is pH-dependent, with higher pH favoring the reaction.[3] The half-life of 1,3-dichloropropene (B49464) hydrolysis in deionized water at 20°C is approximately 9.8 to 13.5 days.[3][4]

2.2. Atmospheric Photooxidation

In the atmosphere, this compound is degraded through vapor-phase reactions with photochemically produced hydroxyl radicals and, to a lesser extent, ozone.[1][6] The atmospheric half-life is estimated to be between 7 and 50 hours, depending on environmental conditions.[6]

Biotic Degradation Pathways

Microbial degradation plays a significant role in the transformation of this compound in soil. Several bacterial strains have been identified that can utilize this compound as a carbon and energy source.[7][8] The biotic degradation pathway mirrors the initial step of abiotic hydrolysis, followed by further enzymatic transformations.

The key steps in the microbial degradation of this compound are:

-

Hydrolysis to cis-3-Chloroallyl Alcohol: The initial step involves the hydrolytic conversion of this compound to cis-3-chloroallyl alcohol, a reaction catalyzed by haloalkane dehalogenases.[7][9]

-

Oxidation to cis-3-Chloroacrylic Acid: The cis-3-chloroallyl alcohol is then oxidized to cis-3-chloroacrylic acid.[5][7] This is a two-step process likely involving alcohol and aldehyde dehydrogenases.[10]

-

Dehalogenation and Further Metabolism: The cis-3-chloroacrylic acid is subsequently dehalogenated, potentially forming malonic acid semialdehyde, which can then enter central metabolic pathways and be mineralized to CO2.[7][9]

Several microorganisms, including Pseudomonas cichorii 170 and Rhodococcus rhodochrous, have been shown to degrade 1,3-dichloropropene.[7][8] In some cases, repeated application of the fumigant can lead to enhanced biodegradation in soil due to the adaptation of microbial communities.[5][11]

Diagram of the Biotic Degradation Pathway of this compound

References

- 1. epa.gov [epa.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Z)-1,3-Dichloropropene | C3H4Cl2 | CID 5280970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Degradation of 1,3-dichloropropene by pseudomonas cichorii 170 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

toxicological profile of cis-1,3-DICHLOROPROPENE isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of cis-1,3-dichloropropene, a compound of significant interest in environmental and occupational health. The information is curated for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.

Core Toxicological Data

The toxicological effects of this compound have been evaluated across a range of studies, including acute, subchronic, and chronic exposures. The data reveals effects on multiple organ systems, with the liver, kidney, and respiratory tract being primary targets.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from various toxicological studies on this compound and related formulations.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value (mg/kg body weight) | Reference Formulation |

| Rat (Male) | Oral | LD50 | 126 | cis-isomer |

| Rat (Female) | Oral | LD50 | 117 | cis-isomer |

| Rat (Combined) | Oral | LD50 | 121 | cis-isomer (97.2%)[1] |

| Rat | Oral | LD50 | 150 | Telone II[2] |

| Rat (Male) | Oral | LD50 | 713 | 1,3-dichloropropene (B49464) |

| Rat (Female) | Oral | LD50 | 470 | 1,3-dichloropropene[3] |

| Rabbit | Dermal | LD50 | 504 - 2100 | 1,3-dichloropropene |

Table 2: Subchronic and Chronic Toxicity of this compound

| Species | Study Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL |

| Rat (Male) | 13 weeks | Dietary | 5 | >5 | Decreased body weight[4] |

| Rat (Female) | 13 weeks | Dietary | 5 | 15 | Decreased body weight[4] |

| Mouse | 13 weeks | Dietary | 15 | >15 | Decreased body weight[4] |

| Rat | 90 days | Gavage | 3 | 10 | Increased relative kidney weight[5] |

| Rat | 2 years | Dietary | 2.5 | 12.5 | Basal cell hyperplasia of the stomach, increased hepatocellular adenomas (males)[6] |

| Mouse | 2 years | Dietary | 2.5 | 25 | Decreased body weight[6] |

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100, TA1535 | With and without S9 | Positive[5][7] |

| DNA Damage (Alkaline Elution) | V79 Chinese Hamster Cells | Without S9 | Positive[2] |

| DNA Damage (Alkaline Elution) | Rat Liver, Kidney, Gastric Mucosa (in vivo) | N/A | Positive[2][8] |

| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | Negative[9] |

Table 4: Carcinogenicity of 1,3-Dichloropropene Formulations

| Species | Route | Formulation | Target Organs for Tumors | Classification |

| Rat (Male) | Gavage | Telone II (with epichlorohydrin) | Forestomach (squamous cell papilloma and carcinoma), Liver (neoplastic nodules)[2] | Clear evidence of carcinogenicity[2] |

| Mouse (Female) | Gavage | Telone II (with epichlorohydrin) | Forestomach (squamous cell papilloma and carcinoma), Urinary bladder (transitional cell carcinoma), Lung (alveolar/bronchiolar adenoma) | Evidence of carcinogenicity |

| Mouse (Male) | Inhalation | 1,3-Dichloropropene (without epichlorohydrin) | Lung (bronchioalveolar adenomas) | Evidence of carcinogenicity |

| Rat | Inhalation | 1,3-Dichloropropene (without epichlorohydrin) | No increase in tumors | No evidence of carcinogenicity |

Table 5: Reproductive and Developmental Toxicity of 1,3-Dichloropropene

| Species | Study Type | Route | NOAEL (mg/m³) | LOAEL (mg/m³) | Key Effects |

| Rat | Two-generation reproduction | Inhalation | 464 | >464 | No adverse reproductive effects[2] |

| Rat | Developmental | Inhalation | 545 | >545 | No teratogenic or embryotoxic effects (maternal toxicity observed)[2][10] |

| Rabbit | Developmental | Inhalation | 545 | >545 | No teratogenic or embryotoxic effects (maternal toxicity observed)[10] |

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves conjugation with glutathione (B108866) (GSH), a critical step in its detoxification.[10][11] This process is followed by a series of enzymatic reactions leading to the formation of a mercapturic acid derivative, which is then excreted in the urine.[2][10] The cis-isomer undergoes glutathione conjugation in rat liver cytosol at a rate four to five times faster than the trans-isomer.[10]

Caption: Metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of protocols for key experiments cited in the toxicological assessment of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol Summary:

-

Strains: Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens, are commonly used.[5][7]

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure:

-

A mixture of the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are combined in molten top agar (B569324).

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

References

- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Subchronic toxicity of ingested 1,3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chronic toxicity and oncogenicity studies of ingested 1, 3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity of pesticides containing 1,3-dichloropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Glutathione conjugation in the detoxication of (Z)-1,3-dichloropropene (a component of the nematocide D-D) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Vapor Pressure and Volatility of cis-1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and volatility of cis-1,3-dichloropropene, a compound of interest in various chemical and agricultural applications. This document compiles key physicochemical data, outlines detailed experimental protocols for vapor pressure determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

This compound is a colorless to amber liquid characterized by a sweet, chloroform-like odor.[1] It is primarily used as a soil fumigant for nematode control.[1][2] Understanding its vapor pressure and volatility is crucial for assessing its environmental fate, transport, and potential for human exposure.[3][4]

The volatility of a substance is directly related to its vapor pressure; a higher vapor pressure at a given temperature indicates a greater tendency to evaporate. This compound is considered to be moderately volatile.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the vapor pressure and volatility of this compound.

| Property | Value | Temperature (°C) | Reference(s) |

| Vapor Pressure | 40 mm Hg | 20 | [2] |

| 5720 Pa | 25 | [5] | |

| 30 mm Hg | 20 | [6] | |

| 27.9 mm Hg | 20 | [7] | |

| 28 mm Hg | 25 | [7][8] | |

| 26 mm Hg | 20 | [1] | |

| 34.4 mm Hg | 25 | [9] | |

| Boiling Point | 104 °C | at 760 mmHg | [5][10] |

| Henry's Law Constant | 1 x 10⁻³ atm·m³/mol | 20 | [2] |

| 2.71 x 10⁻³ atm·m³/mol | 20 | [1][6] | |

| Water Solubility | 1,500 mg/L | 20 | [2] |

| 2,700 mg/L | 25 | [1] | |

| 2,180 mg/L | 25 | [9][11] | |

| Density | 1.22 g/cm³ | 20 | [2] |

| 1.225 g/mL | 25 | [10] | |

| Vapor Density | 3.8 (air = 1) | Not Specified | [2] |

| 3.83 (air = 1) | Not Specified | [5][7] | |

| 1.4 (air = 1) | 37.8 | [1] |

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure for a volatile organic compound like this compound can be accomplished using several established methods. The choice of method often depends on the required precision, the temperature and pressure range of interest, and the properties of the substance. The following are detailed methodologies for commonly employed techniques, based on OECD and ASTM guidelines.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature.

Principle: A sample of this compound is placed in a thermostatically controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer.

Apparatus:

-

A vacuum-tight sample vessel equipped with a heating/cooling jacket.

-

A high-precision pressure transducer (e.g., capacitance manometer).

-

A vacuum pump capable of reducing the pressure to below 10⁻⁵ Pa.

-

A temperature control system (e.g., a circulating fluid bath) with an accuracy of ±0.1 K.

-

A system for introducing the sample into the vessel.

Procedure:

-

Sample Preparation: A high-purity sample of this compound is obtained. Degassing of the sample is critical to remove dissolved air and other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Apparatus Setup: The sample vessel is connected to the vacuum pump and evacuated. The temperature of the vessel is set to the desired measurement temperature and allowed to stabilize.

-

Sample Introduction: A small, known amount of the degassed this compound is introduced into the sample vessel.

-

Equilibration: The system is allowed to reach thermal and phase equilibrium. The time required for equilibration will depend on the sample volume and the temperature.

-

Pressure Measurement: Once the pressure reading stabilizes, the vapor pressure is recorded.

-

Data Collection: The procedure is repeated at several different temperatures to establish the vapor pressure curve.

Gas Saturation Method (Transpiration Method)

The gas saturation method is an indirect method suitable for determining low vapor pressures.

Principle: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of this compound at a known, constant flow rate. The carrier gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, and the vapor pressure is calculated based on the ideal gas law.

Apparatus:

-

A source of high-purity, dry inert carrier gas.

-

A flow controller to maintain a precise and constant flow rate.

-

A thermostatically controlled saturation column or chamber containing the this compound sample (e.g., coated on an inert support to increase surface area).

-

A trapping system to collect the vaporized sample from the gas stream (e.g., a cold trap or a sorbent tube).

-

An analytical instrument to quantify the amount of trapped this compound (e.g., a gas chromatograph).

-

A temperature control system for the saturator with an accuracy of ±0.1 K.

Procedure:

-

Sample Preparation: The saturation column is packed with an inert support material (e.g., glass beads or silica) and coated with a known amount of this compound.

-

Apparatus Setup: The saturation column is placed in the temperature-controlled environment and connected to the carrier gas supply and the trapping system. The desired temperature and flow rate are set.

-

Saturation: The carrier gas is passed through the saturation column at a low enough flow rate to ensure complete saturation with the vapor of this compound.

-

Sample Collection: The vapor-saturated gas stream is passed through the trapping system for a recorded period.

-

Quantification: The amount of this compound collected in the trap is quantified using a calibrated analytical method.

-

Calculation: The vapor pressure (P) is calculated using the following equation: P = (m / V) * (RT / M) Where:

-

m = mass of the collected substance

-

V = total volume of the carrier gas passed through the saturator

-

R = ideal gas constant

-

T = absolute temperature of the saturator

-

M = molar mass of this compound

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of vapor pressure.

References

- 1. consilab.de [consilab.de]

- 2. store.astm.org [store.astm.org]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. azom.com [azom.com]

- 6. laboratuar.com [laboratuar.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 9. store.astm.org [store.astm.org]

- 10. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 11. Vapor pressure - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Isomerism of cis-1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and isomerism of cis-1,3-dichloropropene, a significant organochlorine compound with applications in agriculture and chemical synthesis. A detailed analysis of its geometric and structural isomers is presented, supported by spectroscopic data and computational chemistry findings. This document is intended to serve as a detailed resource for professionals in research, science, and drug development who require a thorough understanding of this molecule's chemical properties.

Introduction

This compound, with the chemical formula C₃H₄Cl₂, is a volatile, colorless to straw-colored liquid with a chloroform-like odor. It is one of the two geometric isomers of 1,3-dichloropropene (B49464), the other being trans-1,3-dichloropropene. Commercial preparations of 1,3-dichloropropene are typically mixtures of these cis and trans isomers.[1] This compound is primarily used as a soil fumigant to control nematodes in agriculture.[1] A thorough understanding of its molecular structure and the nuances of its isomerism is critical for assessing its environmental fate, biological activity, and potential applications in synthetic chemistry.

Molecular Structure of this compound

The "cis" designation in this compound indicates that the two chlorine atoms are located on the same side of the carbon-carbon double bond. This arrangement significantly influences the molecule's physical and chemical properties.

Connectivity and Conformation

The molecule consists of a three-carbon propene chain. A chlorine atom is bonded to the first carbon (C1), and another chlorine atom is bonded to the third carbon (C3). The double bond exists between C1 and the second carbon (C2). Due to rotation around the C2-C3 single bond, this compound can exist in different conformations. Computational studies, specifically ab initio Hartree-Fock gradient calculations using the RHF/6-31G* basis set, have shown that the molecule predominantly exists in a gauche conformation in all physical phases.[2] In this conformation, the allylic chlorine atom is oriented gauche to the double bond.[2] The dihedral angle (Cl-C-C=C) for the two equivalent gauche forms is calculated to be 122° and 238°.[2]

Molecular Geometry

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=C | 1.32 |

| C-C | 1.50 | |

| C-H (vinyl) | 1.08 | |

| C-H (allyl) | 1.09 | |

| C-Cl (vinyl) | 1.73 | |

| C-Cl (allyl) | 1.81 | |

| Bond Angles (°) | ∠C=C-C | 125.0 |

| ∠C=C-H | 121.0 | |

| ∠H-C-H (allyl) | 109.0 | |

| ∠C-C-Cl (allyl) | 111.0 | |

| ∠C=C-Cl (vinyl) | 123.0 | |

| Data sourced from ab initio calculations. |

Below is a two-dimensional representation of the this compound molecular structure.

References

An In-depth Technical Guide to the Agricultural History and Use of cis-1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,3-dichloropropene, a volatile organochlorine compound, has been a significant tool in agriculture for the management of plant-parasitic nematodes for decades. This technical guide provides a comprehensive overview of its history, application, efficacy, and the analytical methodologies used for its detection. Commercial formulations of 1,3-dichloropropene (B49464) are typically a mixture of the cis and trans isomers.[1][2] It is primarily used as a pre-plant soil fumigant to control a wide array of nematodes that can significantly reduce crop yields.[3][4]

Historical Overview and Regulatory Timeline

The use of 1,3-dichloropropene as a pesticide began in the 1950s.[5] It was introduced as a commercial pre-plant soil fumigant in 1956 for the control of nematodes in various crops, including vegetables, potatoes, and tobacco.[1] Formulations are applied directly to the soil, often without dilution, for crops like vegetables and tobacco.[2]

The regulatory landscape for 1,3-dichloropropene has evolved over time. In the United States, the Environmental Protection Agency (EPA) has established guidelines for its use.[6][7] Due to its potential for environmental contamination and human exposure, its application is often restricted and requires certified handlers.[7] The World Health Organization (WHO) has also set health-based guideline values for 1,3-dichloropropene in drinking water.

Data Presentation

Table 1: Application Rates of 1,3-Dichloropropene for Nematode Control in Various Crops

| Crop | Target Nematode(s) | Application Rate (pounds active ingredient/acre) | Application Method |

| Potatoes | Stubby root nematode (vector for corky ring-spot) | 181.8 | Fall (post-harvest) application |

| General Cropland | Dagger nematodes (vector of tomato ringspot virus) | 242.4 - 363.6 | Fall application for spring planting |

| Tree Replanting | General nematode control | 303 | Once every 25-50 years, shanked into the soil |

| Raspberries | General nematode control | 181.8 - 252.5 | Pre-plant or re-plant treatment, shanked into the soil |

| Cropland (Weed Control) | Canada thistle, field bindweed, quackgrass | 252.5 | Pre-plant broadcast treatment, shanked at least 18 inches deep |

| Squash | Meloidogyne spp. | 84, 112, and 168 liters/ha (broadcast) | Pre-plant application with conventional chisels at 30 cm deep |

| Tomato | Meloidogyne incognita | 80, 120, and 180 L/ha | Pre-plant application[8] |

Table 2: Efficacy of 1,3-Dichloropropene Against Plant-Parasitic Nematodes

| Crop | Target Nematode | Efficacy (% reduction in population or galling) | Reference |

| Cotton | Meloidogyne incognita | Lint weight reductions of 10-52% in untreated vs. treated soil | [9] |

| Tomato | Meloidogyne incognita | Galling reduced by 59-72% compared to untreated control | [10] |

| Tomato | Meloidogyne incognita | Significant reduction in nematode infestation | [11][12] |

| Potato | Sting nematode (Belonolaimus longicaudatus) | Consistently decreased abundance relative to untreated control | [13][14] |

| Potato | Stubby-root nematodes (Paratrichodorus and Trichodorus spp.) | No significant effect on abundance at harvest | [13][14] |

| Potato | Lesion nematode (Pratylenchus sp.) | Efficacy varied by year | [13][14] |

Table 3: Environmental Fate of this compound

| Soil Type | Half-life (days) | Conditions | Reference |

| Sandy Loam | 19.8 | - | [15] |

| Sandy and Peat Soils | 69 | - | [6][15] |

| General | 3 - 25 | at 20°C | [15] |

| Sandy Loam | 11.5 | 3% soil moisture | [16] |

| Sandy Loam | 7.7 | 10% soil moisture | [16] |

| Silty Clay Loam | 9.1 | 15°C, anaerobic | [15] |

| Silty Clay Loam | 2.4 | 25°C, anaerobic | [15] |

| Sandy Loam | 7.7 | 15°C, anaerobic | [15] |

| Sandy Loam | 2.4 | 25°C, anaerobic | [15] |

| Sandy Loam | 3-4 weeks | - | [17] |

Experimental Protocols

Protocol 1: Determination of this compound in Water Samples (Based on EPA Method 502.2)

1. Principle: This method utilizes a purge-and-trap system coupled with a gas chromatograph (GC) equipped with a photoionization detector (PID) and/or an electrolytic conductivity detector (ELCD) for the determination of volatile organic compounds (VOCs), including this compound, in water samples.

2. Sample Collection and Preservation:

-

Collect samples in duplicate in 40 mL vials.

-

Dechlorinate samples by adding approximately 3 mg of sodium thiosulfate (B1220275) or 25 mg of ascorbic acid per 40 mL of sample prior to collection.

-

Acidify samples to a pH of less than 2 by adding two drops of 1:1 HCl for each 40 mL of sample after dechlorination.

-

Ensure no air bubbles are trapped in the vial.

-

Store samples at 4°C until analysis. The maximum holding time is 14 days.

3. Purge and Trap Procedure:

-

An inert gas is bubbled through a 5 mL water sample, purging the volatile compounds.

-

The purged compounds are trapped in a tube containing a suitable sorbent material.

4. Desorption and GC Analysis:

-

The sorbent tube is heated and backflushed with helium to desorb the trapped compounds onto a capillary GC column.

-

The GC is temperature-programmed to separate the analytes.

-

The separated compounds are detected by a PID and/or ELCD connected in series.

5. Quality Control:

-

Analyze laboratory reagent blanks, field reagent blanks, and laboratory fortified blanks to ensure accuracy and precision.

-

Monitor surrogate compound recoveries in each sample and blank.

Protocol 2: Determination of this compound in Soil Samples (Based on Purge and Trap GC-MS)

1. Principle: This method employs on-line purge and trap gas chromatography-mass spectrometry (GC-MS) for the determination of this compound in soil.

2. Sample Preparation and Extraction:

-

For low-level analysis (0.20-200 µg/kg), a slurry of soil and water is heated and stirred.

-

For high-level analysis (200-160,000 µg/kg), the soil sample is first extracted with methanol (B129727). An aliquot of the methanol extract is then diluted with water.

3. Purge and Trap Procedure:

-

The volatile compounds are purged from the soil slurry or diluted methanol extract by sparging with helium.

-

The purged analytes are captured on a sorbent-containing trap.

4. Desorption and GC-MS Analysis:

-

The trap is heated and backflushed with helium, transferring the desorbed compounds to a GC.

-

The GC separates the components, which are then detected and quantified by a mass spectrometer.

5. Quality Control:

-

Validate the method by analyzing spiked blank matrix samples.

-

Establish limits of detection (LOD) and limits of quantitation (LOQ).

Mandatory Visualization

Caption: Proposed mode of action of this compound in nematodes.

Caption: Experimental workflow for evaluating nematicide efficacy in soil.

References

- 1. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 2. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of 1,3-Dicliloropropene for Meloidogyne incognita Management on Cotton Produced under Furrow Irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meloidogyne incognita management by nematicides in tomato production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Effects of Trichoderma harzianum, 1,3 Dichloropropene and Organic Matter in Controlling the Root-Knot Nematode Meloidogyne incognita on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Fluensulfone and 1,3-dichloroprene for plant-parasitic nematode management in potato production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (Z)-1,3-Dichloropropene | C3H4Cl2 | CID 5280970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of cis-1,3-Dichloropropene in Soil

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of cis-1,3-dichloropropene in soil samples. The methods described are based on established analytical techniques and are suitable for environmental monitoring and research purposes.

Introduction

This compound is a soil fumigant used to control nematodes. Its presence in soil is of environmental concern, necessitating reliable and sensitive analytical methods for its detection and quantification. This document outlines three primary methods for the analysis of this compound in soil: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), Headspace Gas Chromatography (HS-GC), and Solvent Extraction Gas Chromatography (SE-GC).

Analytical Methods Overview

The choice of analytical method depends on factors such as required sensitivity, available equipment, and sample throughput.

-

Purge and Trap (P&T) GC-MS: This is a highly sensitive method ideal for detecting low levels of volatile organic compounds (VOCs) like this compound. It involves purging the volatile compounds from the soil matrix with an inert gas, trapping them on a sorbent material, and then thermally desorbing them onto a gas chromatograph for separation and detection by a mass spectrometer.[1][2][3]

-

Headspace (HS) GC: This technique is a simpler alternative to P&T and is suitable for routine analysis. It involves equilibrating the soil sample in a sealed vial at a specific temperature to allow the volatile analytes to partition into the headspace gas. A portion of the headspace is then injected into the GC for analysis. This method often results in cleaner chromatograms compared to solvent extraction.[4]

-

Solvent Extraction (SE) GC: This is a classical method that involves extracting this compound from the soil using an organic solvent. The resulting extract is then concentrated and analyzed by GC with a suitable detector, such as an Electron Capture Detector (ECD), Flame Ionization Detector (FID), or Mass Spectrometer (MS).[2][5][6]

Quantitative Data Summary

The following table summarizes the performance data for the different analytical methods.

| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |

| P&T-GC-MS | 1,3-Dichloropropene (B49464) | Soil | 0.005 µg/kg | 0.01 mg/kg | 93-104% | [1][7][8] |

| P&T-GC-MS (DowElanco Method GRM 94.13) | cis- & trans-1,3-Dichloropropene | Soil | - | 0.20 µg/kg | 70-120% | [9] |

| P&T-GC-MS (EPA Contract Laboratory Program) | cis- & trans-1,3-Dichloropropene | Soil | - | 10 ppb (µg/kg) | - | [2] |

| Solvent Extraction GC-MS | 1,3-Dichloropropene | Fruits & Vegetables | - | 0.01 mg/kg | 76.0-108.0% | [6] |

| Steam Distillation/Solvent Extraction GC-ECD | 1,3-Dichloropropene | Soil | - | 0.01 mg/kg | - | [5] |

Experimental Protocols

Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This protocol is based on the principles of EPA Method 8260B for volatile organic compounds.[3]

1. Sample Preparation:

- Weigh 5.0 g of soil into a 40 mL purge-and-trap vial.

- Add 10.0 mL of methanol (B129727) and vortex for 15 seconds.[9]

- Centrifuge the sample to separate the soil and extract.[9]

- Take a 25.0 µL aliquot of the methanol extract and dilute it with 25.0 mL of reagent-free water in a purging vessel.

- Add an internal standard (e.g., 2-bromo-1-chloropropane) to the diluted extract.[9]

2. Purge and Trap:

- Connect the purging vessel to the purge and trap system.